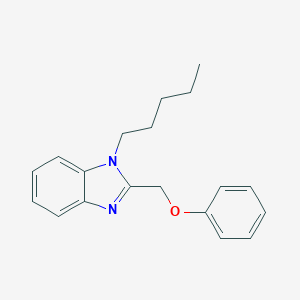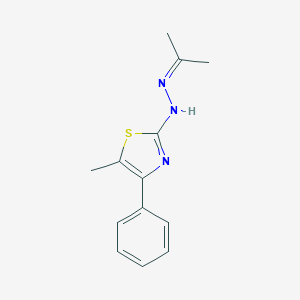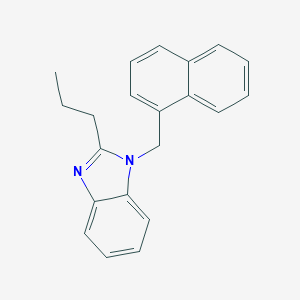
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole, also known as PBZ, is a synthetic compound that belongs to the family of benzimidazole derivatives. PBZ has been studied for its potential use in scientific research due to its interesting chemical properties and potential applications.
Mécanisme D'action
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. By modulating the activity of the sigma-1 receptor, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can affect these processes and potentially lead to changes in cellular function.
Biochemical and Physiological Effects:
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can increase the release of dopamine and acetylcholine, two neurotransmitters that are involved in a variety of cognitive processes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. However, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole. One potential area of study is the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which has been implicated in these disorders. Another potential area of study is the development of new anti-inflammatory drugs. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory disorders. Finally, more research is needed to understand the long-term effects of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole and its potential for use in vivo.
Méthodes De Synthèse
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can be synthesized using a multistep process involving the reaction of 2-phenoxymethylbenzimidazole with 1-pentylbromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain pure 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole.
Applications De Recherche Scientifique
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been found to bind to the sigma-1 receptor, a protein that is involved in a variety of cellular processes such as calcium signaling, ion channel regulation, and protein synthesis. The sigma-1 receptor has also been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has been shown to modulate the activity of the sigma-1 receptor, which could potentially lead to the development of new treatments for these disorders.
Propriétés
IUPAC Name |
1-pentyl-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGJJFERCWHDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylamino)benzaldehyde [4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381459.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B381460.png)
![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)
![1-[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381464.png)
![4-(Diethylamino)-2-{[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B381465.png)




![2-[(5-Bromo-2-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B381475.png)
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B381479.png)

![3,5-dichloro-2-methoxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381481.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B381482.png)